

# Application of 1,5-Diphenylcarbazide in Soil Sample Analysis: A Detailed Guide

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## Compound of Interest

Compound Name: 1,5-Diphenylcarbazide

Cat. No.: B1670730

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## Introduction

The determination of hexavalent chromium [Cr(VI)] in soil is of paramount environmental and public health concern due to its toxicity and mobility. **1,5-Diphenylcarbazide** (DPC) has long been established as a highly sensitive and selective reagent for the colorimetric determination of Cr(VI). This application note provides detailed protocols and technical information for researchers, scientists, and professionals in drug development on the use of **1,5-Diphenylcarbazide** for the accurate quantification of Cr(VI) in soil samples. The method is based on the reaction of Cr(VI) with **1,5-Diphenylcarbazide** in an acidic solution to form a stable, intensely colored magenta complex, which is then measured spectrophotometrically. This method is widely recognized and is the basis for standard methods such as EPA Method 7196A.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Principle of the Method

In an acidic medium, **1,5-Diphenylcarbazide** is oxidized by hexavalent chromium to 1,5-diphenylcarbazone, while Cr(VI) is reduced to trivalent chromium (Cr(III)). The resulting Cr(III) then forms a stable, purple-red chelate complex with the 1,5-diphenylcarbazone.[\[5\]](#)[\[6\]](#)[\[7\]](#) The intensity of the color produced is directly proportional to the concentration of Cr(VI) present in the sample and is measured at a wavelength of approximately 540 nm.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the determination of Cr(VI) using **1,5-Diphenylcarbazide**, compiled from various studies and standard methods.

Parameter	Value	Source
Molar Absorptivity	$\sim 4.3 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[5]
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	540 - 545 nm	[5][8][9][10]
Linear Range	0.001 to 1.5 mg/L	[11]
Detection Limit	0.00143 - 0.06 mg/L	[10][12]
Optimal pH	1.0 - 2.5	[13]
Reaction Time for Full Color Development	5 - 15 minutes	[5][13][14]

## Experimental Protocols

This section provides a detailed, step-by-step protocol for the determination of Cr(VI) in soil samples using the **1,5-Diphenylcarbazide** method.

## Reagent Preparation

- **1,5-Diphenylcarbazide** Solution (0.25% w/v): Dissolve 0.25 g of **1,5-diphenylcarbazide** in 100 mL of acetone.[15] Store this solution in a dark bottle and in a refrigerator. The solution should be discarded if it becomes discolored.
- Sulfuric Acid Solution (3 M): Slowly and cautiously add 167 mL of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) to approximately 800 mL of deionized water in a 1 L volumetric flask. Cool the solution and then dilute to the mark with deionized water.
- Phosphoric Acid ( $\text{H}_3\text{PO}_4$ ), Concentrated (85%)[5]
- Chromium(VI) Stock Standard Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ), previously dried at 105°C for 2 hours, in deionized water and dilute to 1 L in a volumetric flask.

- Chromium(VI) Working Standard Solution (10 mg/L): Pipette 10 mL of the 1000 mg/L Cr(VI) stock solution into a 1 L volumetric flask and dilute to the mark with deionized water. Prepare fresh as needed.

## Soil Sample Preparation (Alkaline Digestion - EPA Method 3060A)

- Weigh approximately 2.5 g of the air-dried and sieved soil sample into a digestion vessel.
- Add 50 mL of a 0.28 M sodium carbonate/0.5 M sodium hydroxide digestion solution.
- Heat the mixture at 90-95°C for 60 minutes in a hot water bath or on a hot plate, stirring occasionally.
- Cool the digestate and filter it through a 0.45 µm filter.
- Adjust the pH of the filtrate to  $7.5 \pm 0.5$  with nitric acid.
- Transfer the filtered extract to a volumetric flask of appropriate size and dilute to the mark with deionized water. This solution is now ready for Cr(VI) analysis.

## Calibration Curve Preparation

- Prepare a series of calibration standards by pipetting appropriate volumes of the 10 mg/L Cr(VI) working standard solution into a series of 50 mL volumetric flasks to cover a concentration range of approximately 0.05 to 1.0 mg/L.
- Add deionized water to bring the volume of each flask to about 40 mL.
- To each flask, add 1.0 mL of 3 M sulfuric acid and 0.5 mL of concentrated phosphoric acid.<sup>[5]</sup> Mix well.
- Add 2.0 mL of the 0.25% **1,5-diphenylcarbazide** solution to each flask, dilute to the 50 mL mark with deionized water, and mix thoroughly.<sup>[14]</sup>
- Allow the solutions to stand for 10 minutes for full color development.<sup>[5]</sup>

- Measure the absorbance of each standard at 540 nm using a spectrophotometer, with a reagent blank (containing all reagents except the chromium standard) as the reference.
- Plot a calibration curve of absorbance versus Cr(VI) concentration.

## Sample Analysis

- Take an aliquot (e.g., 25 mL) of the filtered soil extract and place it in a 50 mL volumetric flask.
- Add deionized water to bring the volume to about 40 mL.
- Follow steps 3-5 as described in the "Calibration Curve Preparation" section.
- Measure the absorbance of the sample at 540 nm against a reagent blank.
- Determine the concentration of Cr(VI) in the sample solution from the calibration curve.

## Calculation

The concentration of Cr(VI) in the original soil sample is calculated using the following formula:

$$\text{Cr(VI) (mg/kg)} = (C \times V \times D) / W$$

Where:

- C = Concentration of Cr(VI) in the analyzed solution (mg/L) from the calibration curve.
- V = Final volume of the soil extract (L).
- D = Dilution factor, if any.
- W = Weight of the dry soil sample (kg).

## Interferences

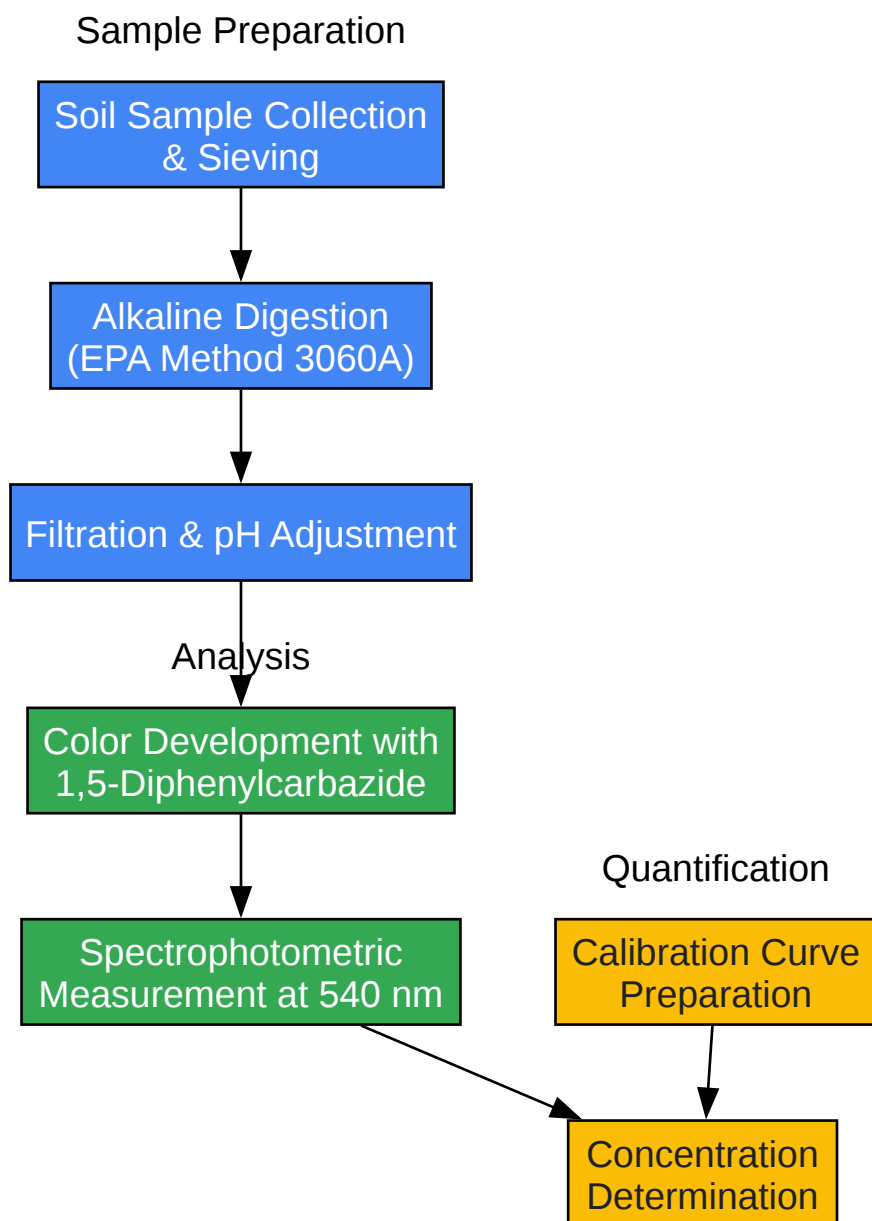
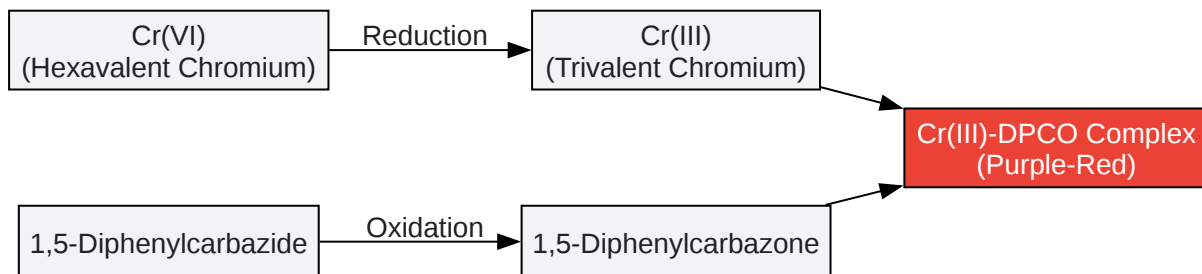
Several ions can potentially interfere with the **1,5-diphenylcarbazide** method. The most significant interferents are:

- Molybdenum (Mo) and Mercury (Hg) can form colored complexes with diphenylcarbazide, but their interference is minimal at low concentrations.[3]
- Vanadium (V) interferes strongly, but its interference can be minimized by allowing the color to develop for at least 10 minutes, as the vanadium-diphenylcarbazide complex fades over time.[3]
- Iron (Fe) can interfere by imparting a yellow color. The addition of phosphoric acid helps to complex the iron, minimizing this interference.[5]
- Copper (Cu) can also interfere, but its effect is generally negligible at concentrations typically found in soil.[5]

## Visualizations

### Chemical Reaction Pathway

The following diagram illustrates the two-step reaction between hexavalent chromium and **1,5-Diphenylcarbazide**.



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- To cite this document: BenchChem. [Application of 1,5-Diphenylcarbazide in Soil Sample Analysis: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670730#application-of-1-5-diphenylcarbazide-in-soil-sample-analysis]

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